N'-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a pyridine core, and functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic or basic conditions.
Introduction of the Benzoyl Group: The 3,4-dimethoxybenzoyl group is introduced via an acylation reaction, often using reagents like acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Addition of the Fluorobenzyl Group: The 4-fluorobenzyl group is typically added through a nucleophilic substitution reaction, where a suitable leaving group on the benzyl precursor is replaced by the fluorobenzyl moiety.
Formation of the Carbohydrazide: The final step involves the formation of the carbohydrazide group, which can be achieved through the reaction of the intermediate compound with hydrazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings and functional groups allow for substitution reactions, where specific atoms or groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are employed in substitution reactions, often under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction and cellular responses.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-dimethoxybenzoyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- N’-(3,4-dimethoxybenzoyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- N’-(3,4-dimethoxybenzoyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Uniqueness
N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5/c1-30-18-10-7-15(12-19(18)31-2)20(27)24-25-21(28)17-4-3-11-26(22(17)29)13-14-5-8-16(23)9-6-14/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOANJHOEJWIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.